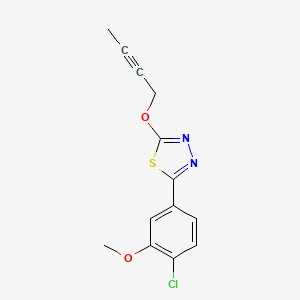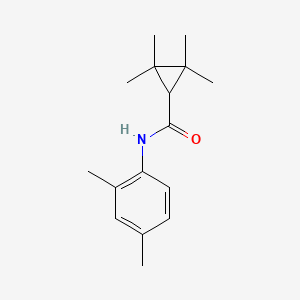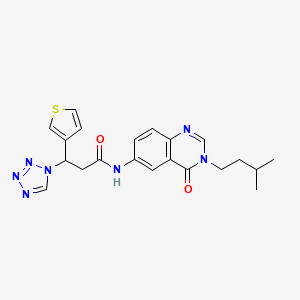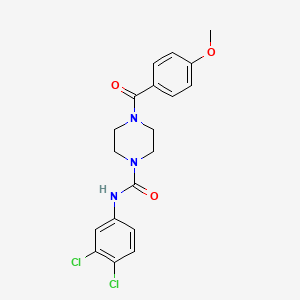![molecular formula C19H17N3OS B13372723 N-(2-methoxyphenyl)-7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13372723.png)
N-(2-methoxyphenyl)-7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, and anxiolytic properties . The unique structure of this compound makes it a valuable candidate for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine typically involves multi-component reactions (MCRs) that offer high atom economy and operational simplicity. One common method involves the reaction of 2-aminopyridine with acetophenones in the presence of a copper(I) catalyst under aerobic oxidative conditions . Another approach uses a combination of flavin and iodine to catalyze the aerobic oxidative C-N bond-forming process .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and efficient protocols. For example, a one-pot, three-component reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor provides 3-aroylimidazo[1,2-a]-N-heterocycles in good yields . These methods are designed to be environmentally friendly and cost-effective, making them suitable for large-scale production.
化学反応の分析
Types of Reactions
N-(2-methoxyphenyl)-7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and alkylation reactions are typically carried out using reagents like bromine and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions often result in halogenated or alkylated imidazo[1,2-a]pyridine derivatives .
科学的研究の応用
N-(2-methoxyphenyl)-7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials, such as optoelectronic devices and sensors.
作用機序
The mechanism of action of N-(2-methoxyphenyl)-7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyrazine: Known for its anticancer activity and similar structural features.
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit a range of biological activities.
Uniqueness
N-(2-methoxyphenyl)-7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine stands out due to its unique combination of a methoxyphenyl group and a thienyl group, which contribute to its distinct pharmacological profile. This structural uniqueness enhances its potential for targeted therapeutic applications and makes it a valuable compound for further research .
特性
分子式 |
C19H17N3OS |
|---|---|
分子量 |
335.4 g/mol |
IUPAC名 |
N-(2-methoxyphenyl)-7-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C19H17N3OS/c1-13-9-10-22-17(12-13)21-18(16-8-5-11-24-16)19(22)20-14-6-3-4-7-15(14)23-2/h3-12,20H,1-2H3 |
InChIキー |
WZAGZWVMTBGJTM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NC(=C(N2C=C1)NC3=CC=CC=C3OC)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclohexyl-N-[4-(1-piperazinyl)-6-(4-toluidino)-1,3,5-triazin-2-yl]amine](/img/structure/B13372652.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B13372677.png)
![2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}-N-(1H-pyrazol-3-yl)acetamide](/img/structure/B13372684.png)
![N-[4-(3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-N,N-dimethylamine](/img/structure/B13372685.png)
![3-(3,4-Dimethoxybenzyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372700.png)

![3-(3-Methyl-1-benzofuran-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372709.png)
![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372717.png)
![N-[2-methyl-3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B13372720.png)


